methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyridazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine moiety. Key reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives with altered functional groups, while substitution can introduce new moieties, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Indole derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups and ring structures, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H16N4O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16N4O4S/c1-11-16(17(25)26-2)20-18(27-11)19-14(23)10-22-15(24)9-8-13(21-22)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,23) |
InChI Key |
UTJGFZCXGKDVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.